molecular formula C13H15N3 B13943187 4-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)benzenemethanamine

4-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)benzenemethanamine

Cat. No.: B13943187
M. Wt: 213.28 g/mol
InChI Key: KXEQVMIOKCGAJT-UHFFFAOYSA-N
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Description

4-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)benzenemethanamine is a heterocyclic compound that features a pyrrolo[1,2-b]pyrazole core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)benzenemethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted pyrrole with a hydrazine derivative, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like acetic acid or palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)benzenemethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Activated manganese dioxide (MnO2) in toluene.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

[4-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)phenyl]methanamine

InChI

InChI=1S/C13H15N3/c14-8-10-3-5-11(6-4-10)12-9-15-16-7-1-2-13(12)16/h3-6,9H,1-2,7-8,14H2

InChI Key

KXEQVMIOKCGAJT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=NN2C1)C3=CC=C(C=C3)CN

Origin of Product

United States

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